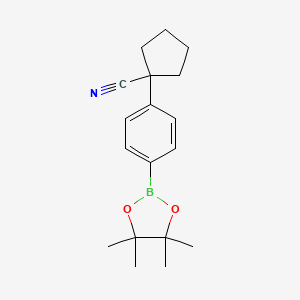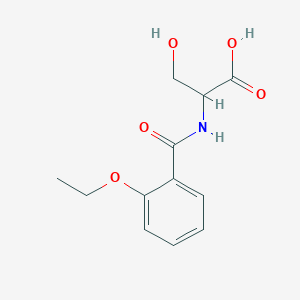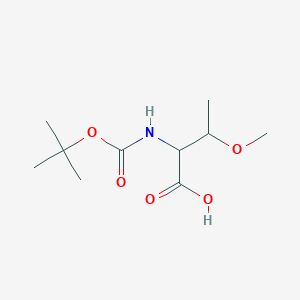![molecular formula C10H11ClN2O3 B3101695 2-[(4-Chlorophenyl)carbamoylamino]propanoic acid CAS No. 1396994-81-2](/img/structure/B3101695.png)
2-[(4-Chlorophenyl)carbamoylamino]propanoic acid
Overview
Description
2-[(4-Chlorophenyl)carbamoylamino]propanoic acid, also known as 2-Chloro-N-(3-chlorophenyl)acetamide, is an organic acid that is found in a variety of chemical and biological systems. It is a chlorinated derivative of the naturally occurring amino acid, propionic acid, and is used in the synthesis of a variety of pharmaceuticals and industrial products. 2-Chloro-N-(3-chlorophenyl)acetamide has a wide range of applications in the pharmaceutical and industrial sectors, including the synthesis of drugs, the production of polymers, and the synthesis of agrochemicals.
Scientific Research Applications
GABA B Receptor Antagonist Synthesis
The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, phaclofen and saclofen, presents a potential application in the development of weak specific antagonists of GABA at the GABAB receptor. This research demonstrates the potential of chlorinated acids in neuropharmacology, especially in modulating GABAergic activity (Abbenante, Hughes, & Prager, 1997).
Cyclization Studies in Organic Chemistry
The cyclization of β-(2-carboxy-5-chlorophenylamino) propionic acid in acetic anhydride forms 4-chloro-2-(2,4-dioxopiperidino)benzoic acid, highlighting its utility in organic synthesis. This research provides insights into the structural transformation of complex organic molecules, beneficial for the development of pharmaceuticals and other organic compounds (Bekhli, Peresleni, & Turchin, 1970).
Reactive Intermediates in Mutagenesis
2-Chloro-4-(methylthio)butanoic acid, a suspected gastric carcinogen, forms reactive intermediates such as 1-methyl-2-thietaniumcarboxylic acid. This compound has implications for understanding the mutagenic activity of certain food preservatives, providing critical knowledge for food safety and cancer research (Jolivette, Kende, & Anders, 1998).
Chiral Separation and Chromatography
Research into the chiral separation of racemic 2-(chlorophenyl)propanoic acids using countercurrent chromatography sheds light on the role of chlorine substituents in chiral separation processes. This is significant for pharmaceutical industries where enantiomerically pure compounds are essential (Jin et al., 2019).
Herbicide Activity and Plant Physiology
The study of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate demonstrates its selective herbicidal activity and interaction with plant physiology, particularly in wheat and wild oat. This offers valuable information for the development of more efficient and selective agrochemicals (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMFLBWLQUVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)carbamoylamino]propanoic acid | |
CAS RN |
1396994-81-2 | |
| Record name | Alanine, N-[[(4-chlorophenyl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396994-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide](/img/structure/B3101633.png)
![3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B3101647.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)


![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)
![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)
